N-[(2Z)-3-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
Description
(2Z)-3-BENZYL-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound known for its unique structural features and potential applications in various fields. The compound contains a thiazole ring, a nitrophenyl group, and a trifluoromethylphenyl group, making it a subject of interest in synthetic chemistry and material science.
Properties
Molecular Formula |
C23H16F3N3O2S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-benzyl-4-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H16F3N3O2S/c24-23(25,26)18-9-5-10-19(13-18)27-22-28(14-16-6-2-1-3-7-16)21(15-32-22)17-8-4-11-20(12-17)29(30)31/h1-13,15H,14H2 |
InChI Key |
OYKCKOAXWBCDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-BENZYL-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and nitrophenyl derivatives with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-BENZYL-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, amines, and other functionalized compounds, depending on the specific reaction pathway.
Scientific Research Applications
(2Z)-3-BENZYL-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-3-BENZYL-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: Known for their use in agrochemicals and pharmaceuticals.
Trifloxystrobin: A fungicide with a similar trifluoromethyl group.
Flutianil: Another compound with a trifluoromethyl group used in agriculture.
Uniqueness
(2Z)-3-BENZYL-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
